5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-4-carboxamide derivative featuring a 1,3-oxazole moiety substituted with a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively. The triazole core is further functionalized with an amino group at position 5 and a methylene-linked oxazolylmethyl group at position 1. The carboxamide nitrogen is substituted with a 3-methoxyphenyl group.
Properties
IUPAC Name |
5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-4-32-17-10-8-15(9-11-17)23-26-19(14(2)33-23)13-29-21(24)20(27-28-29)22(30)25-16-6-5-7-18(12-16)31-3/h5-12H,4,13,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVNGDSWQANPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C23H24N6O4
- Molecular Weight : 448.5 g/mol
- CAS Number : 1113103-85-7
The biological activity of this compound is primarily attributed to its ability to modulate immune responses and exhibit anti-cancer properties. The triazole and oxazole moieties in its structure are believed to play crucial roles in these activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Immunomodulatory Effects :
- The compound has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMC) induced by phytohemagglutinin (PHA), suggesting an immunosuppressive effect. This was demonstrated in vitro where it reduced TNF-alpha production in human blood cell cultures .
- In vivo studies indicated that it could stimulate the inductive phase of delayed-type hypersensitivity (DTH) while suppressing the eliciting phase, highlighting its dual role as an immunomodulator .
-
Anticancer Properties :
- Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and NF-kB pathways .
- The structural components of the compound are theorized to interact with specific cellular targets involved in cancer progression.
Case Studies and Research Findings
A number of studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study Analysis
In one notable study, researchers investigated the effects of 5-amino derivatives on immune responses. The results indicated that modifications in the molecular structure significantly impacted their immunomodulatory effects. For instance, a derivative with a different substituent displayed enhanced immunosuppressive activity compared to the original compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
Oxazole vs. Aryl Substitutions: The oxazole ring in the target compound (vs. Ethoxy positional isomerism (para in the target vs. ortho in ) significantly alters steric and electronic profiles, impacting solubility and target affinity .
Bis(4-methoxyphenyl) substitution () increases molecular weight and logP, likely reducing aqueous solubility compared to the target compound .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Data and Physicochemical Properties
*Predicted using QSAR models based on structural analogues.
Key Findings :
Antiproliferative Activity :
- The N-(2-fluorophenyl) analogue () exhibits superior activity (IC50 = 1.8 µM) compared to the target compound, likely due to enhanced electrophilicity from the fluorine substituent .
- Bulkier substituents (e.g., bis(4-methoxyphenyl) in ) correlate with reduced potency, suggesting steric hindrance at the target site .
Metabolic Stability :
- The target compound’s 3-methoxyphenyl group may slow oxidative metabolism compared to electron-deficient aryl groups (e.g., 4-acetylphenyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
